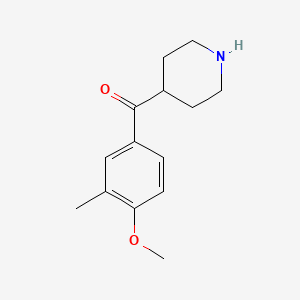
(4-Methoxy-3-methyl-phenyl)-piperidin-4-yl-methanone
Cat. No. B8448945
M. Wt: 233.31 g/mol
InChI Key: XRXWUYSYSGBANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09163003B2
Procedure details


A suspension of 1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone (5.45 g, 19.8 mmol) in 6 N HCl (40 mL) was heated to reflux for 12 h then concentrated in vacuo to a light purple solid. The material was taken up in ˜100 mL MeOH with heating and sonication, concentrated in vacuo to ˜25 mL, added diethyl ether (˜200 mL) to form white precipitate and a purple aqueous layer. The aqueous layer was removed via a pipet and concentrated in vacuo. The suspension was decanted through filter to recover a white solid (1.30 g). The aqueous material was concentrated in vacuo to form a purplish oil which was taken up in diethyl ether and the resulting suspension was filtered (0.82 g). The filtrate was concentrated in vacuo to a purple oil. The solid material was confirmed to be the title compound. Calculated molecular formula=C14H19NO2=233.31. found MS (ESI) m/e 233.9 (M+H+)
Name
1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone
Quantity
5.45 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12](C(=O)C)[CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]>Cl.C(OCC)C>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]
|
Inputs


Step One
|
Name
|
1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone
|
|
Quantity
|
5.45 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=O)C2CCN(CC2)C(C)=O)C=C1)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 12 h
|
|
Duration
|
12 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo to a light purple solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sonication
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to ˜25 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added diethyl ether (˜200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was removed via a pipet
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension was decanted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover a white solid (1.30 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous material was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a purplish oil which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting suspension was filtered (0.82 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo to a purple oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C=C1)C(=O)C1CCNCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
